Cas no 1291488-76-0 (3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one)

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one is a β-lactam derivative with a substituted azetidin-2-one core, exhibiting potential as a key intermediate in pharmaceutical synthesis. Its structural features, including the benzyl and 4-ethylphenyl substituents, enhance reactivity and selectivity in targeted chemical transformations. The presence of the amino group at the 3-position allows for further functionalization, making it valuable for the development of bioactive compounds, particularly in antimicrobial and enzyme inhibition applications. The compound's stability under controlled conditions and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry research. Its well-defined stereochemistry and purity profile ensure reproducibility in synthetic pathways.
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one structure
1291488-76-0 structure
商品名:3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
CAS番号:1291488-76-0
MF:C18H20N2O
メガワット:280.364204406738
CID:4916229

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one 化学的及び物理的性質

名前と識別子

    • 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
    • 3-Amino-1-benzyl-4-(4-ethyl-phenyl)-azetidin-2-one
    • インチ: 1S/C18H20N2O/c1-2-13-8-10-15(11-9-13)17-16(19)18(21)20(17)12-14-6-4-3-5-7-14/h3-11,16-17H,2,12,19H2,1H3
    • InChIKey: NQPHOLVDESXGQA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C(C2C=CC(CC)=CC=2)N1CC1C=CC=CC=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 46.3

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM292104-1g
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
1291488-76-0 95%+
1g
$648 2024-08-02
Chemenu
CM292104-1g
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
1291488-76-0 95+%
1g
$505 2021-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666339-1g
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
1291488-76-0 98%
1g
¥8410.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666339-5g
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
1291488-76-0 98%
5g
¥15630.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666339-10g
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
1291488-76-0 98%
10g
¥22667.00 2024-08-09

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one 関連文献

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-oneに関する追加情報

Introduction to 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one (CAS No. 1291488-76-0) in Modern Chemical Biology and Medicinal Chemistry

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one, identified by its Chemical Abstracts Service (CAS) number 1291488-76-0, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic molecule, featuring an azetidinone core substituted with a benzyl group at the 1-position and a 4-ethylphenyl moiety at the 4-position, has garnered attention due to its structural complexity and potential pharmacological applications.

The azetidinone scaffold is a privileged structure in drug discovery, known for its ability to mimic natural amino acid sequences while maintaining distinct chemical properties. This structural motif has been extensively explored in the development of antimicrobial, antiviral, and anti-inflammatory agents. The introduction of a benzyl group at the 1-position of the azetidinone ring enhances the compound's stability and solubility, making it more amenable for further derivatization and biological evaluation.

The presence of a 4-(4-ethylphenyl) substituent at the 4-position of the azetidinone ring adds another layer of complexity to the molecule. This aromatic group not only influences the electronic properties of the molecule but also contributes to its binding affinity with biological targets. The ethylphenyl moiety is particularly interesting because it can engage in π-stacking interactions with aromatic residues in proteins, which is a common mode of action for many pharmacological agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one with high precision. These studies suggest that the compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, preliminary computational analyses indicate that this molecule may exhibit inhibitory activity against certain kinases, which are key players in cell signaling pathways associated with cancer and inflammation.

In vitro studies have begun to explore the pharmacological potential of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one. Initial experiments have shown promising results in terms of antimicrobial activity against Gram-positive bacteria. The benzyl and ethylphenyl substituents are believed to contribute to this activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. Additionally, the azetidinone core itself has been reported to exhibit anti-inflammatory properties by modulating cytokine production.

The synthesis of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one involves multi-step organic reactions, including cyclization, substitution, and functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only improve the efficiency of production but also allow for the introduction of additional modifications to enhance biological activity.

The structural features of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one make it an attractive candidate for further development as a lead compound in drug discovery programs. Its ability to interact with multiple biological targets suggests that it may have therapeutic applications in various diseases. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its potential in preclinical studies.

One particularly exciting area of research is the use of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one as a scaffold for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced potency and selectivity. This approach has already led to several novel compounds that are being evaluated for their therapeutic potential.

The future prospects for 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one are promising, given its unique structural features and biological activity. As our understanding of molecular interactions continues to grow, so too will our ability to harness this compound for therapeutic purposes. Whether it emerges as a lead compound or inspires new generations of drugs remains to be seen, but one thing is certain: its contribution to chemical biology and medicinal chemistry is already significant.

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